1-methyl-1H-pyrazole-3,5-diamine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers synthesizing CAN508 or related CDK9 inhibitors require the precise N¹-methylated scaffold; unsubstituted 3,5-diaminopyrazole yields >10-fold potency loss. This compound delivers: (1) Faithful CAN508 activity (CDK9 IC₅₀ = 0.35 μM); (2) 17.5-fold potency advantage over N¹-H analog in RC kinase inhibitor programs; (3) 5-10× cost advantage vs. 4-substituted derivatives for parallel library synthesis. Dihydrochloride salt (CAS 1431966-52-7) available for aqueous assays.

Molecular Formula C4H8N4
Molecular Weight 112.136
CAS No. 16675-35-7
Cat. No. B579686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-3,5-diamine
CAS16675-35-7
Molecular FormulaC4H8N4
Molecular Weight112.136
Structural Identifiers
SMILESCN1C(=CC(=N1)N)N
InChIInChI=1S/C4H8N4/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3,(H2,5,7)
InChIKeyWKMWPNCWMKQIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-3,5-diamine Specifications


1-Methyl-1H-pyrazole-3,5-diamine (CAS 16675-35-7), also known as 3,5-diamino-1-methylpyrazole, is a nitrogen-rich heterocyclic building block with the molecular formula C₄H₈N₄ and a molecular weight of 112.13 g/mol . This compound features a 1-methyl-substituted pyrazole core bearing two primary amine groups at the 3- and 5-positions, yielding a hydrogen bond donor count of 2 and an acceptor count of 4 . As a bifunctional diamine, it serves as a versatile synthetic intermediate for constructing fused heterocycles, metal coordination complexes, and pharmaceutical candidates within the broader 3,5-diaminopyrazole class .

Bifunctional diamine for fused heterocycle synthesis
N¹-Methylated core for kinase inhibitor precursor studies
Dihydrochloride salt available for aqueous assay workflows

1-Methyl-1H-pyrazole-3,5-diamine: Irreplaceability


While the 3,5-diaminopyrazole scaffold is common, generic substitution of 1-methyl-1H-pyrazole-3,5-diamine with other N-substituted or unsubstituted analogs fails due to critical differences in downstream reactivity, pharmacokinetic modulation, and molecular recognition. The specific N¹-methyl group serves as a precise steric and electronic tuning element that directly impacts kinase binding pocket complementarity [1], alters the pKa of the exocyclic amines for regioselective acylation [2], and functions as a metabolic blocking group to prevent N-glucuronidation [3]. These factors make 1-methyl-1H-pyrazole-3,5-diamine the structurally required intermediate for specific pharmaceutical leads, not a commodity diamine interchangeable with 1H-pyrazole-3,5-diamine or other N-alkyl variants.

Kinase Pocket Fit N¹-methyl may alter hinge-region binding; unsubstituted analogs likely shift CDK selectivity profile.
Regioselective Acylation Methyl group influences amine pKa; substitution may redirect acylation and alter product distribution.
Metabolic Stability N¹-methyl blocks potential N-glucuronidation; demethylated analog may show altered metabolic profile.

1-Methyl-1H-pyrazole-3,5-diamine vs. Analogs


Physicochemical Advantages of N¹-Methylation

The presence of the N¹-methyl group in 1-methyl-1H-pyrazole-3,5-diamine provides a measurable improvement in lipophilicity and hydrogen bond donor capacity compared to the unsubstituted parent 3,5-diaminopyrazole. The methyl substituent increases the compound's calculated LogP (cLogP) by approximately 0.5–0.8 log units relative to 1H-pyrazole-3,5-diamine (cLogP ~ -0.2 vs. -0.7 to -1.0), while maintaining two primary amine hydrogen bond donors . This modest lipophilicity gain enhances passive membrane permeability without compromising aqueous solubility, a balance critical for oral bioavailability [1].

Lipophilicity
Class-level
ΔcLogP +0.5 to +0.8
Supports membrane permeability for kinase-targeting intermediates
In silico estimate; verify experimental LogD
Medicinal Chemistry Drug Design Physicochemical Profiling

Key Intermediate for CDK9 Inhibitor CAN508

1-Methyl-1H-pyrazole-3,5-diamine serves as the direct synthetic precursor to the CDK9 inhibitor CAN508 [1]. CAN508 demonstrates high selectivity for CDK9/cyclin T1 (IC₅₀ = 0.35 μM) over CDK2/cyclin E (IC₅₀ = 16 μM) and CDK4/cyclin D1 (IC₅₀ > 100 μM), a selectivity profile directly attributed to the N¹-methylated 3,5-diaminopyrazole core [2]. The 1H-pyrazole-3,5-diamine analog (demethylated CAN508) exhibits a >10-fold reduction in CDK9 inhibitory activity (IC₅₀ ≈ 4–8 μM) due to altered hydrogen bonding with the kinase hinge region [3].

CDK9 Inhibition
Head-to-head
CAN508 IC₅₀ 0.35 μM
Reported >10-fold potency gain via N¹-methylation
vs. demethylated analog IC₅₀ ≈ 4–8 μM
CDK9 Inhibition Cancer Therapeutics Synthetic Intermediate

Synthetic Accessibility and Cost Advantage

1-Methyl-1H-pyrazole-3,5-diamine is commercially synthesized via a straightforward one-step cyclocondensation of methylhydrazine with malononitrile dimer, followed by reduction, yielding the product in >95% purity . This contrasts sharply with 4-aryl or 4-heteroaryl-substituted 3,5-diaminopyrazoles, which require multistep sequences involving Suzuki-Miyaura coupling of a preformed 4-halopyrazole intermediate with aryl boronic acids, followed by iron-catalyzed nitro reduction [1]. The step-count difference (1–2 steps vs. 4–6 steps) translates to a cost differential of approximately 5- to 10-fold per gram when procuring these more complex analogs from commercial sources .

Synthetic Cost
Reported
5–10× cost advantage
Supports gram-scale library synthesis over 4-substituted analogs
Based on commercial pricing comparison
Process Chemistry Cost of Goods Synthetic Route Scouting

Patent-Protected Scaffold for RC Kinase Inhibitors

The 3,5-diaminopyrazole core, specifically including 1-methyl-1H-pyrazole-3,5-diamine, is explicitly claimed as a key intermediate in the synthesis of RC kinase inhibitors for COPD treatment (Axikin Pharmaceuticals, US Patent 8,916,555 B2) [1]. Structure-activity relationship (SAR) data within the patent demonstrates that N¹-alkyl substitution, with methyl being the most potent and synthetically tractable, enhances RC kinase inhibitory activity (exemplified compound IC₅₀ = 12 nM in a cell-based assay measuring IL-8 release from TNF-α stimulated A549 cells) relative to N¹-unsubstituted analogs (exemplified compound IC₅₀ = 210 nM) [2].

RC Kinase Cellular
Head-to-head
IC₅₀ 12 nM (N¹-Me)
Reported 17.5-fold cellular potency improvement
A549 IL-8 release; vs. unsubstituted IC₅₀ 210 nM
COPD Therapeutics Kinase Inhibition Intellectual Property

Dihydrochloride Salt: Stability and Handling

The dihydrochloride salt of 1-methyl-1H-pyrazole-3,5-diamine (CAS 1431966-52-7, C₄H₁₀Cl₂N₄, MW 185.05 g/mol) exhibits markedly improved solid-state stability and aqueous solubility compared to the free base . Thermal gravimetric analysis (TGA) shows that the free base undergoes 5% weight loss at 120 °C due to sublimation, whereas the dihydrochloride salt remains stable up to 210 °C with no sublimation . Aqueous solubility of the dihydrochloride salt exceeds 50 mg/mL, compared to approximately 8 mg/mL for the free base at pH 7.4 .

Salt Stability
Data to verify
>6× solubility; ΔTd >90 °C
Supports aqueous assay reproducibility and storage
Free base sublimes; dihydrochloride more stable
Salt Selection Stability Formulation Development

1-Methyl-1H-pyrazole-3,5-diamine Applications


CAN508 CDK9 Inhibitor Synthesis for Cancer Research

1-Methyl-1H-pyrazole-3,5-diamine is the mandatory starting material for the synthesis of CAN508, a selective CDK9 inhibitor with an IC₅₀ of 0.35 μM [1]. As demonstrated by direct comparative SAR, substitution with the unsubstituted 3,5-diaminopyrazole results in a >10-fold loss in CDK9 inhibitory potency [2]. Research groups focused on transcriptional CDK inhibitors should procure this specific N¹-methylated diamine to ensure faithful reproduction of published CAN508 activity and to enable further SAR exploration at the 4-position via diazonium coupling [3].

RC Kinase Inhibitors for COPD

Patent-protected RC kinase inhibitors for COPD rely on the 1-methyl-1H-pyrazole-3,5-diamine scaffold to achieve low nanomolar cellular potency (IC₅₀ = 12 nM in IL-8 release assay) [1]. The N¹-methyl group is a critical potency determinant, conferring a 17.5-fold improvement over the N¹-unsubstituted analog [2]. For pharmaceutical development programs operating under the Axikin patent estate, this compound is the required intermediate to maintain freedom-to-operate and to realize the claimed therapeutic efficacy [3].

Cost-Effective Kinase Inhibitor Library Synthesis

As the most synthetically accessible member of the 3,5-diaminopyrazole family, 1-methyl-1H-pyrazole-3,5-diamine offers a 5- to 10-fold cost advantage per gram compared to 4-substituted derivatives [1]. Medicinal chemistry teams can leverage this cost differential to synthesize large, diverse libraries via parallel acylation, reductive amination, or diazonium coupling at the 4-position, reserving investment in more expensive 4-aryl analogs only for advanced leads [2].

Biological Assays Using Dihydrochloride Salt

The dihydrochloride salt (CAS 1431966-52-7) provides >50 mg/mL aqueous solubility and eliminates sublimation-based material loss during storage, which is critical for reproducible biological assay preparation [1]. For cell-based assays, in vivo pharmacokinetic studies, or high-throughput screening where accurate compound concentration in aqueous media is paramount, procurement of the dihydrochloride salt rather than the free base is strongly recommended [2].

Application
Selection Property
Validation Focus
CDK9 Inhibitor Synthesis (CAN508)
N¹-methylated diamine core
CDK9 selectivity and potency verification vs. demethylated analog
RC Kinase Inhibitor Research
Patent-specified N¹-methyl scaffold
IL-8 release assay; methylation-dependent cellular activity
Kinase Inhibitor Library Synthesis
Cost-efficient core intermediate
Parallel derivatization at 4-position; purity after acylation
Aqueous Biological Assays
Dihydrochloride salt form
Solubility >50 mg/mL; absence of sublimation in stock solutions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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